molecular formula C10H8BrClN2O4S B15197894 5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- CAS No. 3822-97-7

5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo-

Cat. No.: B15197894
CAS No.: 3822-97-7
M. Wt: 367.60 g/mol
InChI Key: VKDWQUQYRPDTTI-UHFFFAOYSA-N
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Description

5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo-: is a heterocyclic compound characterized by an isoindoline nucleus with sulfonamide, bromoethyl, and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione and dimethyl (pyridin-2-yl) boronate dissolved in toluene can be used. The reaction mixture is catalyzed by 2 M aqueous potassium carbonate (K₂CO₃) added through syringes .

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For example, simple heating and relatively quick solventless reactions can be employed to synthesize isoindoline-1,3-dione derivatives . These methods are designed to be as environmentally friendly as possible, minimizing the use of harmful solvents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of dopamine receptors, particularly the D₂ receptor, by binding to its allosteric site. This interaction can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) formation and modulating ion currents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the bromoethyl and chloro groups allows for unique substitution reactions and interactions with biological targets .

Properties

CAS No.

3822-97-7

Molecular Formula

C10H8BrClN2O4S

Molecular Weight

367.60 g/mol

IUPAC Name

2-(2-bromoethyl)-6-chloro-1,3-dioxoisoindole-5-sulfonamide

InChI

InChI=1S/C10H8BrClN2O4S/c11-1-2-14-9(15)5-3-7(12)8(19(13,17)18)4-6(5)10(14)16/h3-4H,1-2H2,(H2,13,17,18)

InChI Key

VKDWQUQYRPDTTI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)N(C2=O)CCBr

Origin of Product

United States

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